molecular formula C18H16F2N4O5S B10903991 methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate

methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate

Cat. No.: B10903991
M. Wt: 438.4 g/mol
InChI Key: OLPOVKZGLQGZHG-ODCIPOBUSA-N
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Description

Methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the difluoromethyl group can yield a methyl group .

Mechanism of Action

The mechanism of action of methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and difluoromethyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenoxy}methyl)furan-2-carboxylate is unique due to the presence of the difluoromethyl group and the triazole ring, which confer specific chemical and biological properties. These features distinguish it from other similar compounds and make it a valuable compound for various applications .

Properties

Molecular Formula

C18H16F2N4O5S

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 5-[[2-[(E)-[3-(difluoromethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-6-methoxyphenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C18H16F2N4O5S/c1-26-12-5-3-4-10(8-21-24-16(15(19)20)22-23-18(24)30)14(12)28-9-11-6-7-13(29-11)17(25)27-2/h3-8,15H,9H2,1-2H3,(H,23,30)/b21-8+

InChI Key

OLPOVKZGLQGZHG-ODCIPOBUSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)/C=N/N3C(=NNC3=S)C(F)F

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(O2)C(=O)OC)C=NN3C(=NNC3=S)C(F)F

Origin of Product

United States

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